molecular formula C7H8BrNO2 B1629895 2-((2-Bromopyridin-3-yl)oxy)ethanol CAS No. 313657-71-5

2-((2-Bromopyridin-3-yl)oxy)ethanol

Cat. No. B1629895
CAS RN: 313657-71-5
M. Wt: 218.05 g/mol
InChI Key: DRJPSPBRRPBIIU-UHFFFAOYSA-N
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Description

2-((2-Bromopyridin-3-yl)oxy)ethanol, also known as BPOE, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPOE is a versatile molecule that has been used in various fields, including medicinal chemistry, biochemistry, and neuroscience.

Scientific Research Applications

Pyridylcarbene Formation

The compound 2-((2-Bromopyridin-3-yl)oxy)ethanol has been studied for its role in the formation of pyridylcarbene intermediates. A study investigated the decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine, leading to the formation of various compounds including 1-(6-bromopyridin-2-yl)ethanol, highlighting its potential in synthesizing pyridyl derivatives (Abarca, Ballesteros, & Blanco, 2006).

Crystal Structure Analysis

Research into heteroligand Cu(II) complexes involving 2-halogenopyridines revealed that 2-bromopyridine reacts with CuCl2 in ethanol to form a complex, whose structure was determined by single crystal XRD. This work is vital for understanding the structural and non-covalent interactions in such complexes (Adonin et al., 2020).

Chiral Synthesis

Optically active pyridyl alcohols, including 1-(3-pyridyl)ethanol, have been synthesized with high enantiomeric excesses. This process involves catalyzed asymmetric addition of dialkylzinc to pyridinecarboxaldehydes, suggesting applications in chiral chemistry and pharmaceuticals (Ishizaki & Hoshino, 1994).

properties

IUPAC Name

2-(2-bromopyridin-3-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c8-7-6(11-5-4-10)2-1-3-9-7/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJPSPBRRPBIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621877
Record name 2-[(2-Bromopyridin-3-yl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Bromopyridin-3-yl)oxy)ethanol

CAS RN

313657-71-5
Record name 2-[(2-Bromopyridin-3-yl)oxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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